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Compound of Interest

Compound Name: SU-8000

Cat. No.: B1198560

For researchers, scientists, and drug development professionals utilizing microfabrication
techniques, the mechanical stability of structural materials is paramount. SU-8, an epoxy-based
negative photoresist, is a popular choice for creating high-aspect-ratio microstructures due to
its excellent chemical and thermal resistance. However, a thorough understanding of its
mechanical properties, and how they compare to available alternatives, is crucial for the design
and reliability of microdevices. This guide provides a comparative overview of the mechanical
properties of cured SU-8 and other photoresists, supported by experimental data and detailed
measurement protocols.

Quantitative Comparison of Mechanical Properties

The mechanical properties of photoresists are highly dependent on processing conditions such
as baking temperatures, exposure doses, and curing times. The following table summarizes the
reported Young's modulus and hardness for SU-8 under various conditions, as well as for a
notable alternative, KemLab's SQ series photoresist.
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— Processing Measurement Young's Hardness
ateria
Conditions Technique Modulus (GPa) (GPa)
Postbaked at ) )
SU-8 Tensile Testing 4.02[1] -

95°C

Hardbaked at
200°C

Beam Deflection

4.95 + 0.42[1]

Hardbake, 2pum _ '
fil Nanoindentation
ilm

3.48 + 0.57[1]

No Hardbake,
2um film

Nanoindentation

2.92 + 0.43[1]

Post- and Hard-

Nanoindentation ~6.2[2] 0.364 + 0.016[2]
baked
Pre-baked Nanoindentation ~6.2 0.173 £ 0.012[2]
Hard-baked at
125°C, Testedat AFM 3.85[3] 0.194[3]
20°C
Hard-baked at
125°C, Testedat AFM 2.09[3] 0.108[3]
100°C
60um wide ) )
] Tensile Testing 2.2+ 0.1[4] -
specimens
KemLab SQ . »
) Not specified Not specified 2.0 -
Series

Note: The wide range of values for SU-8 highlights the significant influence of processing

parameters on its final mechanical properties.

Qualitative Comparison with Other Photoresist

Alternatives
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Quantitative mechanical data for all photoresist alternatives is not always readily available in
literature. The following provides a qualitative comparison of Ordyl P-50100 and SPR 220-7
based on their material composition and available descriptions.

. . General Mechanical
Photoresist Material Type L
Characteristics

Acrylate-based photoresists

are known for their toughness
Ordyl P-50100 Acrylate-based dry film and flexibility.[5] Dry film

formats offer excellent

thickness uniformity.

Novolac resins typically
provide good film-forming
characteristics, thermal

SPR 220-7 Novolac-based (positive) stability, and etch resistance.
[6] They are generally harder
and more brittle than acrylate-

based resists.

Experimental Protocols

Accurate and reproducible measurement of mechanical properties is critical. Below are detailed
methodologies for three common techniques used for characterizing thin photoresist films.

Nanoindentation

Nanoindentation is a powerful technique for measuring the hardness and elastic modulus of
thin films. The procedure is standardized by ISO 14577 and ASTM E2546.[5]

» Sample Preparation: A thin film of the photoresist is prepared on a rigid substrate (e.g., a
silicon wafer) following the desired curing protocol. The surface of the film should be clean
and smooth.

 Instrumentation: A nanoindenter equipped with a Berkovich diamond tip is typically used. The
instrument is calibrated using a standard material, such as fused silica.
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e Testing Procedure:
o The indenter tip is brought into contact with the surface of the photoresist film.

o A controlled load is applied, and the displacement of the indenter into the film is
continuously measured. To avoid substrate effects, the indentation depth should be less
than 10% of the film thickness.[7]

o The load is then removed, and the unloading curve is recorded.

o Data Analysis: The Young's modulus and hardness are calculated from the load-
displacement curve using the Oliver-Pharr method.[8] This involves analyzing the initial
portion of the unloading curve to determine the stiffness of the contact.

Tensile Testing of Thin Films

Tensile testing provides information about the material's stress-strain behavior, including its
Young's modulus and ultimate tensile strength. For thin polymer films, ASTM D882 is the
relevant standard.[1][2][6][9]

e Specimen Preparation: Free-standing thin film specimens with a defined gauge length and
width are fabricated. This often involves patterning the photoresist on a sacrificial layer that is
later removed.

 Instrumentation: A micro-tensile testing system equipped with a high-resolution load cell and
a displacement sensor is used. The specimen is mounted between two grips.

e Testing Procedure:
o The specimen is subjected to a uniaxial tensile load at a constant strain rate.

o The force applied and the elongation of the specimen are recorded until the specimen
fractures.

» Data Analysis: The engineering stress is calculated by dividing the applied force by the initial
cross-sectional area of the specimen. The engineering strain is the change in length divided
by the initial gauge length. The Young's modulus is determined from the initial linear portion
of the stress-strain curve.
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Atomic Force Microscopy (AFM)

AFM can be used to probe mechanical properties at the nanoscale with high spatial resolution.

Sample Preparation: A cured photoresist film on a substrate is prepared. The surface should
be clean and relatively flat.

e Instrumentation: An AFM operating in force-spectroscopy mode is used. A cantilever with a
well-characterized tip (known geometry and spring constant) is selected.

e Testing Procedure:
o The AFM tip is brought into contact with the sample surface.

o Aforce-distance curve is generated by ramping the z-piezo to indent the tip into the
material and then retracting it.

o Data Analysis: The elastic modulus can be extracted by fitting the indentation portion of the
force-distance curve to a contact mechanics model (e.g., Hertzian, Sneddon). Adhesion
forces can be determined from the retraction part of the curve.[10]

Experimental Workflow for Mechanical
Characterization

The following diagram illustrates a typical workflow for measuring the mechanical properties of
a cured photoresist.
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Workflow for mechanical characterization of cured photoresist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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